

An In-Depth Technical Guide to Desmethyl Carbodenafil: Structure, Properties, and Analytical Considerations

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Compound of Interest

Compound Name: *Desmethyl Carbodenafil*

Cat. No.: *B1530887*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Carbodenafil is a potent synthetic compound recognized as a structural analogue of sildenafil, the active pharmaceutical ingredient in Viagra®.[1] Classified as a phosphodiesterase type 5 (PDE5) inhibitor, it is not approved for therapeutic use by major regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1] Despite its unapproved status, **Desmethyl Carbodenafil** has gained notoriety as a common adulterant in a variety of products marketed as "all-natural" or "herbal" remedies for erectile dysfunction, including certain coffees and dietary supplements.[1] The clandestine inclusion of this undeclared pharmacological agent in consumer products poses a significant public health risk, necessitating robust analytical methods for its detection and characterization. This guide provides a comprehensive technical overview of **Desmethyl Carbodenafil**, including its chemical structure, physicochemical properties, synthesis, and analytical protocols, to support research, forensic toxicology, and regulatory enforcement efforts.

Chemical Structure and Physicochemical Properties

The defining structural feature of **Desmethyl Carbodenafil**, when compared to its parent compound Carbodenafil, is the absence of a methyl group on the piperazine ring. This

seemingly minor modification can alter the compound's pharmacokinetic and pharmacodynamic properties.

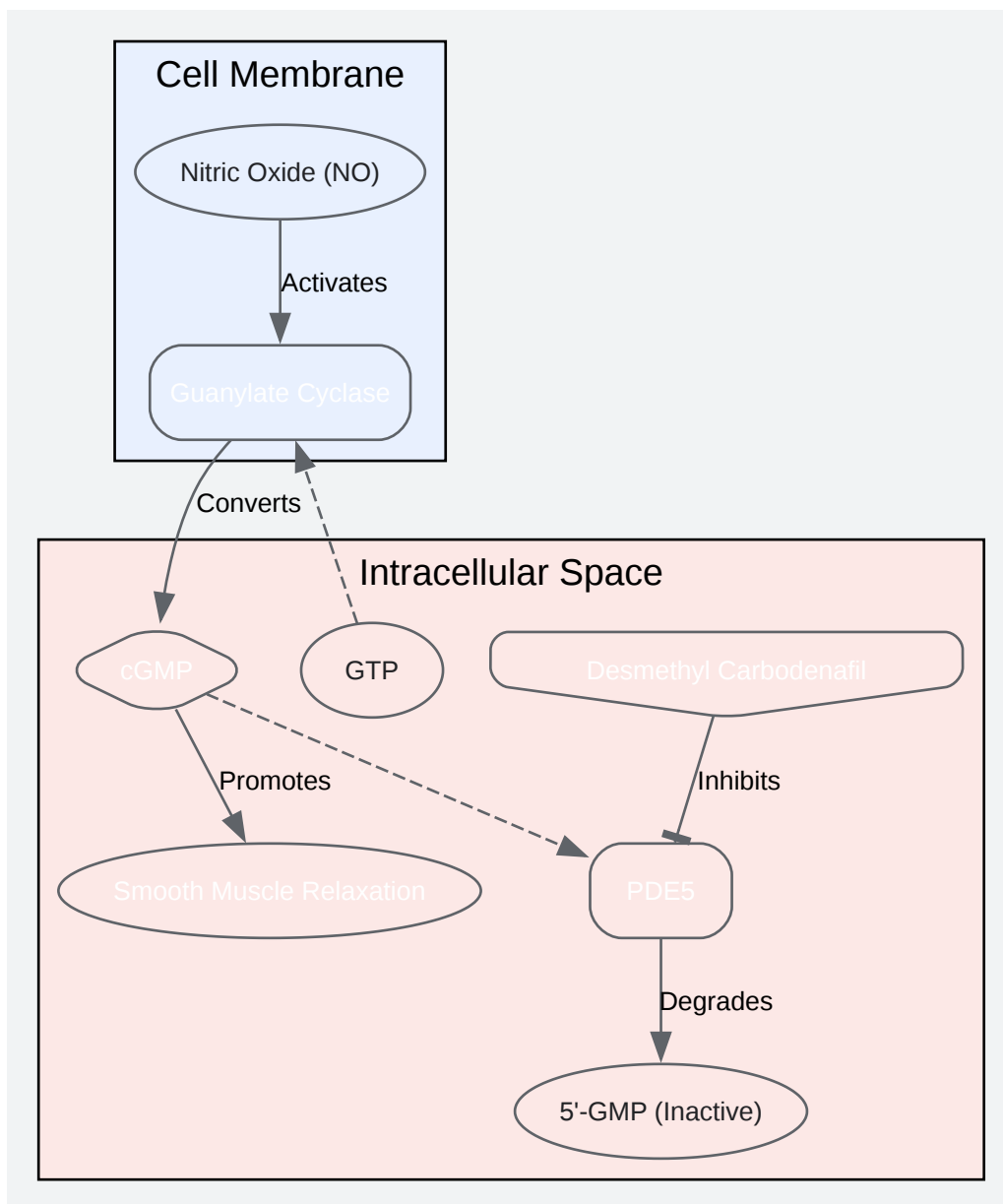
Chemical Identity

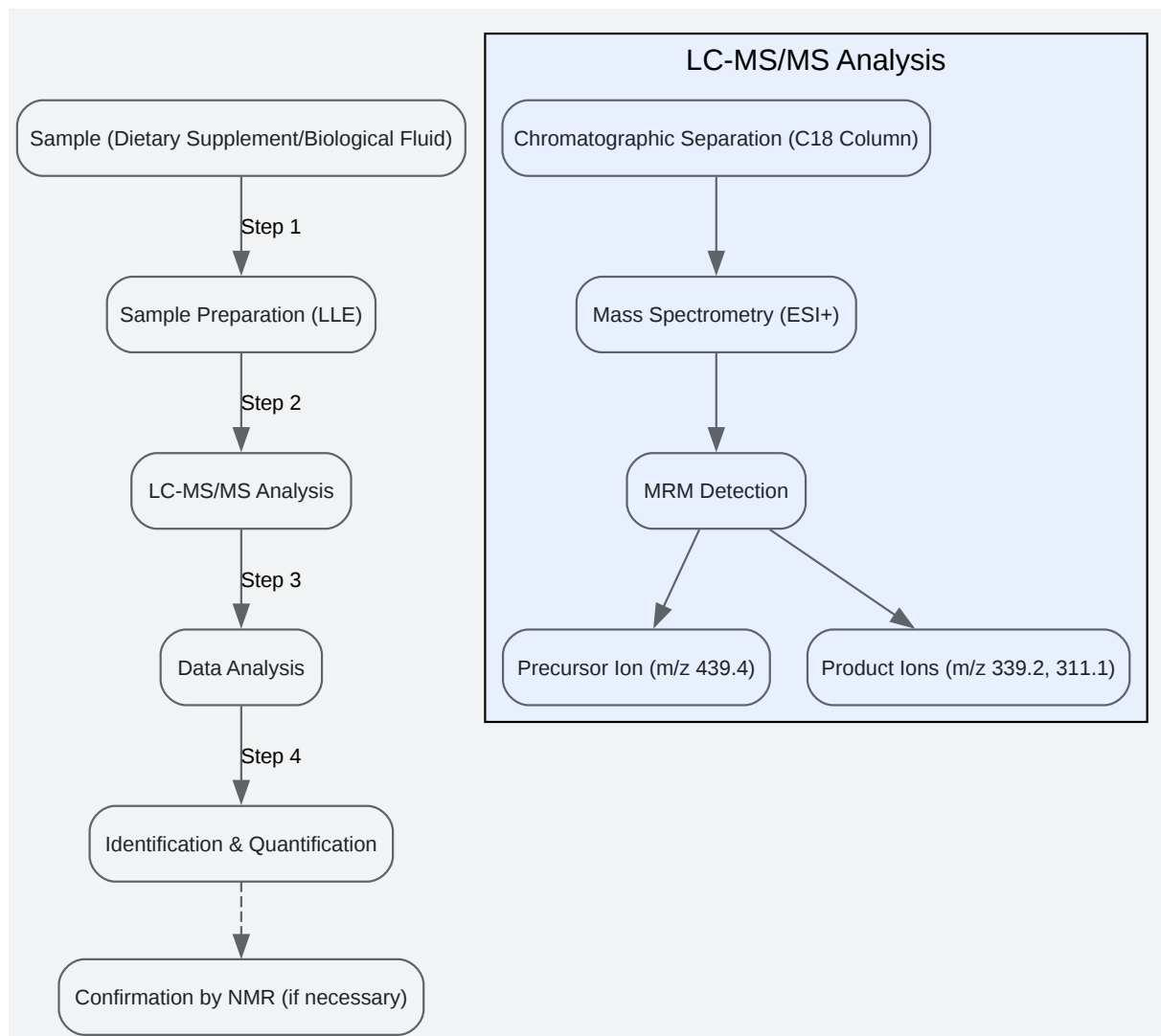
- IUPAC Name: 5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[2]
- CAS Number: 147676-79-7[1]
- Molecular Formula: C₂₃H₃₀N₆O₃[1]
- Molecular Weight: 438.5 g/mol [1]

Physicochemical Data Summary

| Property | Value / Description |
|------------------------|---|
| Physical State | Typically supplied as a solid or crystalline powder for research and reference standard purposes. |
| Solubility | While specific quantitative data is not widely published, based on the properties of its deuterated analogue, Desmethyl Thiosildenafil-d8, it is expected to be soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] Its solubility in aqueous solutions is likely pH-dependent, similar to sildenafil.[4] |
| Spectroscopic Features | UV-Vis: Exhibits characteristic absorbance maxima, with λ_{max} values around 214 nm and 294 nm, consistent with the pyrazolopyrimidinone chromophore present in sildenafil and its analogues.[5] |

Diagram 1: Chemical Structure of **Desmethyl Carbodenafil**





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